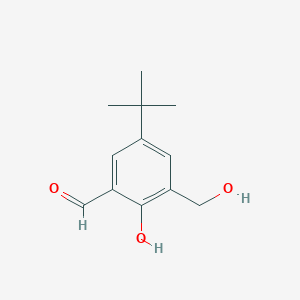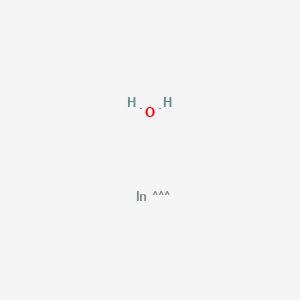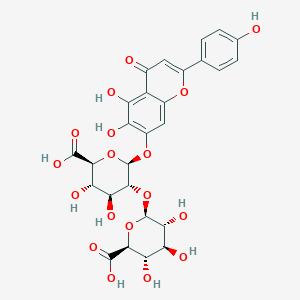
zinc;2-oxopropane-1,1-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-oxopropane-1,1-disulfonate, also known as zinc acetylmethionate, is a zinc complex with the molecular formula C₃H₄O₇S₂Zn. This compound is characterized by its unique structure, which includes a zinc ion coordinated with 2-oxopropane-1,1-disulfonate ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-oxopropane-1,1-disulfonate typically involves the reaction of zinc salts with 2-oxopropane-1,1-disulfonate ligands under controlled conditions. One common method involves dissolving zinc sulfate in water and then adding 2-oxopropane-1,1-disulfonate under stirring. The reaction mixture is then heated to promote the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and 2-oxopropane-1,1-disulfonate are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to various purification steps, including filtration, washing, and drying .
化学反应分析
Types of Reactions
Zinc;2-oxopropane-1,1-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of zinc metal and other reduced species.
Substitution: The ligands in the zinc complex can be substituted with other ligands, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents under inert atmosphere.
Substitution: Ligand substitution reactions are usually performed in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce elemental zinc and other reduced compounds. Substitution reactions result in new zinc complexes with different ligands .
科学研究应用
Zinc;2-oxopropane-1,1-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency-related conditions.
作用机制
The mechanism of action of zinc;2-oxopropane-1,1-disulfonate involves its interaction with biological molecules and cellular pathways. The zinc ion in the complex can act as a cofactor for various enzymes, facilitating catalytic reactions. It can also interact with cellular membranes and proteins, influencing their structure and function. The disulfonate ligands may play a role in stabilizing the zinc ion and enhancing its bioavailability .
相似化合物的比较
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including as a dietary supplement and in agriculture.
Zinc oxide: Widely used in cosmetics, sunscreens, and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements, pharmaceuticals, and as a reagent in chemical synthesis.
Uniqueness
Zinc;2-oxopropane-1,1-disulfonate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike other zinc compounds, it offers enhanced stability and bioavailability, making it particularly useful in biological and medical applications .
属性
分子式 |
C3H4O7S2Zn |
|---|---|
分子量 |
281.6 g/mol |
IUPAC 名称 |
zinc;2-oxopropane-1,1-disulfonate |
InChI |
InChI=1S/C3H6O7S2.Zn/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2 |
InChI 键 |
BBIPBCRCZBKDJW-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)





![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)
